4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole
Description
Historical Context of Thiazole Research
Thiazoles, first identified in the late 19th century, have evolved from laboratory curiosities to cornerstones of medicinal and materials chemistry. The foundational work of Hantzsch and Widman in the 1880s established early synthesis protocols, such as the Hantzsch thiazole synthesis, which remains widely used today. A pivotal milestone occurred in 1947 with the Cook–Heilbron thiazole synthesis, enabling the efficient production of 5-aminothiazoles through reactions between α-aminonitriles and dithioacids. This method expanded the accessibility of thiazole derivatives for academic and industrial applications.
Biologically, thiazoles gained prominence with the discovery of thiamine (vitamin B~1~) in 1926, where the thiazole ring serves as a critical cofactor in carbohydrate metabolism. Subsequent decades revealed thiazoles in natural products like epothilones (antitumor agents) and luciferin (bioluminescent molecules), underscoring their structural versatility. The development of commercial thiazole-based fungicides (e.g., thiabendazole) and dyes further cemented their industrial relevance.
Significance of Hydrazinylthiazole Derivatives in Academic Research
Hydrazinylthiazoles, a subclass featuring a hydrazine (-NH-NH~2~) substituent, have attracted attention for their dual capacity to engage in hydrogen bonding and redox reactions. These properties make them ideal candidates for drug design, particularly in targeting enzymes and receptors. For example, fluorinated hydrazinylthiazoles exhibit potent α-amylase inhibition (IC~50~ = 5.14 ± 0.03 μM) and antiglycation activity, outperforming standards like acarbose in diabetes-related assays. Similarly, thiazole carboxamides demonstrate nanomolar affinity for Vanin-1, a key regulator of oxidative stress in inflammatory bowel disease.
The hydrazine moiety also facilitates chelation of metal ions, enabling applications in catalysis and materials science. Recent studies highlight their role in synthesizing coordination polymers with luminescent properties, which are valuable for sensing applications.
Table 1: Biological Activities of Select Hydrazinylthiazole Derivatives
Theoretical Basis for 4-(3,4-Dichlorophenyl)-2-Hydrazinylthiazole Investigation
The electronic and steric profile of this compound arises from its distinct substituents:
- 3,4-Dichlorophenyl Group : The electron-withdrawing chlorine atoms induce a meta-directing effect, polarizing the phenyl ring and enhancing electrophilic substitution at the 5-position of the thiazole. This group also increases lipophilicity, improving membrane permeability.
- Hydrazine Substituent : The -NH-NH~2~ group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and undergoes oxidative transformations to form reactive intermediates, such as azo compounds.
Computational studies reveal that the thiazole ring’s aromaticity ($$ \pi $$-electron density = 0.87 e/Ų) stabilizes charge-transfer interactions, while the hydrazine moiety’s lone pairs ($$ n \rightarrow \pi^* $$ transitions) contribute to ligand-receptor binding. Synthetic routes often employ the Hantzsch method, reacting 3,4-dichlorophenylthioamides with hydrazine hydrate under microwave irradiation (yield: 72–85%).
Table 2: Comparative Analysis of Thiazole Synthesis Methods
Academic and Research Perspectives
Current research on this compound emphasizes three frontiers:
- Drug Discovery : Molecular docking simulations predict strong binding to α-amylase (ΔG = −9.07 kcal/mol) and Vanin-1 (ΔG = −11.2 kcal/mol), validating its potential in diabetes and inflammation.
- Green Chemistry : Solvent-free syntheses using biocatalysts (e.g., lipases) aim to reduce waste and improve atom economy.
- Materials Science : Incorporation into metal-organic frameworks (MOFs) could yield sensors for environmental pollutants.
Future studies should explore structure-activity relationships (SAR) by modifying the dichlorophenyl group’s halogenation patterns and evaluating effects on bioactivity. Collaborative efforts between synthetic chemists and computational biologists will accelerate the rational design of next-generation thiazole therapeutics.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBSUBPQGRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The mechanism initiates with nucleophilic attack by the sulfur atom of thiosemicarbazide on the α-carbon of 3,4-dichlorophenacyl bromide, followed by cyclization and elimination of hydrogen bromide to form the thiazole ring. Stoichiometric equivalence of reactants is critical, as excess thiosemicarbazide minimizes side reactions such as disulfide formation.
Detailed Synthetic Procedure
A representative protocol from WO2016/196644 involves dissolving thiosemicarbazide (2.0 g, 7.46 mmol) and 3,4-dichlorophenacyl bromide (0.68 g, 7.46 mmol) in 1,4-dioxane (75 mL) under vigorous stirring at room temperature for 12 hours. Saturated sodium carbonate solution is added to neutralize liberated HBr, and the mixture is stirred for an additional hour. Workup includes extraction with diethyl ether, drying over sodium sulfate, and vacuum concentration to yield a beige solid (1.31 g, 67%).
Key Optimization Parameters:
- Solvent Selection: 1,4-Dioxane outperforms ethanol or THF in minimizing byproducts.
- Temperature: Room temperature (20–25°C) prevents thermal decomposition of the hydrazine intermediate.
- Base Choice: Sodium carbonate ensures mild basicity, avoiding hydrolysis of the thiazole ring.
Alternative Synthesis Pathways
Cyclization of Thioamides
Thioamides derived from 3,4-dichlorophenylacetic acid can undergo cyclodehydration with hydrazine hydrate in refluxing toluene. This method, though less efficient (yields 45–50%), avoids halogenated solvents and is preferred for green chemistry applications. For example, refluxing N-(3,4-dichlorophenyl)thioacetamide with hydrazine hydrate for 6 hours yields the target compound after recrystallization from ethanol.
Dehydrogenation of Thiazolidines
Catalytic dehydrogenation of 2-hydrazinyl-4-(3,4-dichlorophenyl)thiazolidine using manganese(IV) oxide in dichloromethane provides moderate yields (55–60%). While less common, this route is valuable for accessing stereochemically pure derivatives when chiral thiazolidine precursors are used.
Analytical Characterization and Quality Control
Spectroscopic Profiling
- FTIR: Absorption bands at 1605 cm⁻¹ (C=N stretch), 1068 cm⁻¹ (C-S-C asymmetric stretch), and 3250 cm⁻¹ (N-H stretch) confirm thiazole and hydrazine functionalities.
- ¹H NMR (DMSO-d₆): Singlets at δ 11.26 (N-H, hydrazine) and δ 7.85 (C5-H thiazole), with aromatic protons at δ 7.45–7.62 (3,4-dichlorophenyl group).
- ¹³C NMR: Signals at δ 168.3 (C2 thiazole), δ 148.8 (C4 thiazole), and δ 135.5–148.3 (azomethine carbon).
Purity and Yield Optimization
Recrystallization from ethanol-diethyl ether (3:1) enhances purity to >98% (HPLC). Yield improvements to 72% are achievable by substituting 1,4-dioxane with acetonitrile, though this increases reaction time to 18 hours.
Applications and Derivative Synthesis
This compound serves as a precursor for antimicrobial and antitumor agents. Condensation with substituted aldehydes yields hydrazone derivatives, such as 4-(3,4-dichlorophenyl)-2-(2-(3-methylcyclohexylidene)hydrazinyl)thiazole, which exhibit enhanced α-amylase inhibition (IC₅₀ = 5.14 μM).
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.
Major Products
Oxidation: Formation of azo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Substituent Effects on Antitubercular Activity (MIC Values)
| Compound | Phenyl Substituent(s) | MIC (mM) | Activity Level |
|---|---|---|---|
| 17b | 4-methyl | 339.7 | Insufficient |
| 20b | 4-hydroxy | 84.36 | Moderate |
| 21b | 4-methoxy | 80.55 | Moderate |
| 25b | 4-hydroxy, 3-ethoxy | 73.44 | Moderate |
| 26b | 3-nitro | 307.36 | Insufficient |
| 28b | 4-dimethylamine | 309.19 | Insufficient |
The 3,4-dichlorophenyl group in the target compound introduces two electron-withdrawing chlorine atoms. This suggests that dichlorophenyl substitution may enhance binding to viral targets, though the thiazole core’s sulfur atom could further modulate electronic properties compared to imidazoles.
Core Heterocycle Variations
Replacing the thiazole ring with other heterocycles significantly impacts biological activity:
Imidazole Derivatives
Compounds like 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 10) exhibit strong inhibition of SARS-CoV-2 (IC50 = 12.6 µM) and its Delta variant (IC50 = 13.8 µM) . The nitrogen-rich imidazole core may improve solubility but reduce lipophilicity compared to thiazoles.
Pyridazine Derivatives
6-(3,4-Dichlorophenyl)-3-chloropyridazine, synthesized via POCl3-mediated cyclization, demonstrates structural similarities but lacks the hydrazinyl group, limiting direct comparison .
Triazole Derivatives
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives highlight the role of multiple halogenated aryl groups in enhancing stability and bioactivity .
Biological Activity
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole is a synthetic compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, including antioxidant , antimicrobial , anti-inflammatory , and anticancer properties. The presence of the dichlorophenyl group enhances its reactivity and biological interactions, making it a significant subject in medicinal chemistry.
Chemical Structure
The molecular structure of this compound features a thiazole ring fused with a hydrazine moiety and a dichlorophenyl substituent. This arrangement significantly contributes to its chemical reactivity and biological activity.
The mechanism of action for this compound primarily involves its ability to interact with biological targets such as enzymes or receptors. Experimental data suggest that its structural features facilitate binding to target sites, enhancing its biological efficacy.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial effects against various pathogens, including bacteria and fungi.
- Antioxidant Activity : The compound shows potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of this compound, suggesting its utility in treating inflammatory conditions.
- Anticancer Properties : Notably, this compound has demonstrated promising anticancer activity against several cancer cell lines. For example, studies have reported that it exhibits cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines with favorable selectivity indices .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The compound was found to inhibit cell proliferation effectively at low concentrations compared to healthy cell lines .
- Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness.
- Inflammation Model : In an inflammation model, the compound was shown to reduce inflammatory markers significantly, indicating its potential therapeutic application in managing inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
